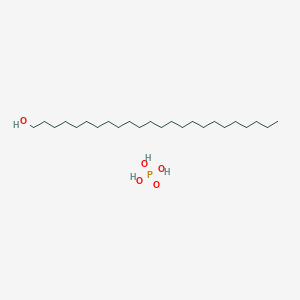

Phosphoric acid;tetracosan-1-ol

Description

Properties

CAS No. |

359849-98-2 |

|---|---|

Molecular Formula |

C24H53O5P |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

phosphoric acid;tetracosan-1-ol |

InChI |

InChI=1S/C24H50O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-5(2,3)4/h25H,2-24H2,1H3;(H3,1,2,3,4) |

InChI Key |

LVYYGPCFWMRRMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |

Origin of Product |

United States |

Separation and Detection:due to the Complexity of Environmental Samples, Chromatographic Separation is Essential.

Gas Chromatography (GC): Mono- and dialkyl phosphates are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the acidic phosphate (B84403) group into a more volatile ester, such as a trimethylsilane (B1584522) (TMS) ester. After derivatization, the compound can be separated by GC and detected.

Liquid Chromatography (LC): LC is well-suited for analyzing less volatile and more polar compounds and can often be used without derivatization.

Detection Methods:

Interactions with Microbial Ecosystems and Phosphate Solubilization Processes

The interaction between phosphoric acid;tetracosan-1-ol and microbial ecosystems is centered on its role as a phosphorus source. In many soils, phosphorus is a limiting nutrient, meaning its scarcity restricts microbial and plant growth. nih.gov A specialized group of soil bacteria and fungi, known as phosphate-solubilizing microorganisms (PSMs), has evolved to access phosphorus from insoluble sources. nih.gov

PSMs utilize two primary mechanisms to make phosphorus available from compounds like tetracosanol phosphate:

Mineralization of Organic Phosphorus: This is the most direct interaction. PSMs secrete extracellular enzymes called phosphatases (both acid and alkaline types). nih.gov These enzymes catalyze the hydrolysis of the ester bond in organophosphates, cleaving the inorganic phosphate from the tetracosanol alcohol. nih.gov This enzymatic cleavage releases phosphate ions (PO₄³⁻) into the soil solution, where they can be assimilated by the PSMs themselves and by nearby plants.

Production of Organic Acids: PSMs also release low molecular weight organic acids (e.g., gluconic, citric, oxalic acid). While this mechanism is primarily associated with dissolving inorganic mineral phosphates (like calcium phosphate), the resulting localized decrease in pH can also influence the activity of cell-bound and extracellular phosphatases, thereby enhancing the mineralization of organic phosphate esters.

Consideration of Biosynthesis Pathways for Fatty Alcohols and Derived Esters

The biosynthesis of this compound is a multi-step process occurring within plant cells, particularly the epidermal cells where cuticular waxes are produced. frontiersin.org The pathway can be divided into two major stages: the synthesis of the fatty alcohol (tetracosan-1-ol) and its subsequent phosphorylation.

Stage 1: Biosynthesis of Tetracosan-1-ol The creation of very long-chain fatty alcohols is an extension of the primary fatty acid synthesis pathway. nih.gov

Precursor Synthesis: The process starts in the plastid with the synthesis of C16 and C18 fatty acids. frontiersin.org

Elongation: These fatty acids are transported to the endoplasmic reticulum (ER), where they are elongated. A multi-enzyme complex known as the fatty acid elongase (FAE) complex repeatedly adds two-carbon units to the growing acyl-CoA chain. This process extends the C18 fatty acid up to a C24 chain, forming lignoceryl-CoA (the activated form of tetracosanoic acid). frontiersin.org

Reduction: The final step in alcohol formation is the reduction of the fatty acyl-CoA. This is accomplished via the alcohol-forming pathway, where an enzyme known as fatty acyl-CoA reductase (FAR) converts lignoceryl-CoA into tetracosan-1-ol. frontiersin.org

Stage 2: Formation of the Phosphate Ester The conversion of tetracosan-1-ol to its phosphate ester involves a phosphorylation reaction. In biological systems, this is carried out by kinase enzymes, which transfer a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of the alcohol. While specific kinases for VLCFAs are not as well-characterized as those for other lipids, the general mechanism involves the enzymatic transfer of a phosphoryl group to the alcohol, forming the final this compound ester.

The table below outlines the key enzymes involved in this biosynthetic pathway.

| Enzyme Class | Specific Enzyme (Example) | Function | Cellular Location | Reference |

|---|---|---|---|---|

| Fatty Acid Elongase (FAE) Complex | Various condensing enzymes, reductases, dehydratases | Extends C18 fatty acyl-CoAs to very-long-chain fatty acyl-CoAs (e.g., C24 lignoceryl-CoA). | Endoplasmic Reticulum (ER) | frontiersin.org |

| Fatty Acyl-CoA Reductase (FAR) | FAR | Reduces very-long-chain fatty acyl-CoAs to their corresponding primary alcohols (e.g., tetracosan-1-ol). | Endoplasmic Reticulum (ER) | frontiersin.org |

| Kinase | Alcohol Kinase (Hypothetical) | Transfers a phosphate group from a donor (e.g., ATP) to the alcohol, forming the phosphate ester. | Cytosol / ER | nih.gov |

Mechanistic Investigations and Computational Modeling of Phosphoric Acid; Tetracosan 1 Ol and Phosphate Esters

Theoretical Frameworks for Phosphate (B84403) Ester Reactivity and Hydrolysis

The reactivity of phosphate esters is governed by complex mechanisms that can be effectively probed using computational chemistry. diva-portal.org These theoretical approaches allow for the detailed exploration of reaction energy landscapes, which is often challenging to achieve through experimental methods alone.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules, providing detailed roadmaps of chemical reactions. For phosphate ester hydrolysis, these calculations are crucial for distinguishing between different potential mechanistic pathways, primarily the associative and dissociative mechanisms. dtic.milresearchgate.net

In an associative (SN2-like) mechanism, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center, forming a pentacovalent trigonal-bipyramidal transition state or a short-lived intermediate. researchgate.net In contrast, a dissociative (SN1-like) mechanism involves the initial cleavage of the P-O bond to form a highly reactive metaphosphate intermediate, which is subsequently attacked by the nucleophile.

DFT studies on model systems like dimethylphosphate have shown that the energy barriers for associative and dissociative pathways can be very similar, suggesting that the preferred mechanism can be subtly influenced by the specific reactants and the surrounding environment. researchgate.net A benchmark study comparing 52 different DFT functionals found that MPWB1K, MPW1B95, and PBE1PBE provided the most accurate calculations for both activation and reaction energies when compared to high-level CCSD(T) results. researchgate.net

| Functional | Mean Unsigned Error (Activation Energy, kcal/mol) | Mean Unsigned Error (Reaction Energy, kcal/mol) |

|---|---|---|

| MPWB1K | 1.13 | 1.83 |

| MPW1B95 | 1.18 | 2.10 |

| B1B95 | 1.28 | 3.34 |

| PBE1PBE (PBE0) | 1.64 | 2.45 |

| B3LYP | 3.62 | 3.11 |

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to model the time-evolution of molecular systems. For reactions involving bond formation and breaking, a reactive force field such as ReaxFF is employed. ReaxFF MD allows for the simulation of complex reactive events like thermal decomposition and polymerization in large systems over longer timescales than are feasible with DFT. rutgers.edu It has been successfully used to study the thermal decomposition of phosphate esters on ferrous surfaces, a process that initiates the formation of protective polyphosphate films in tribological applications. rutgers.edu

Nonequilibrium Molecular Dynamics (NEMD) is a specialized MD technique used to study systems under external perturbations, such as mechanical shear or electric fields. researchgate.net NEMD simulations have provided critical insights into the mechanochemical decomposition of phosphate esters, demonstrating how applied stress can lower the activation energy for bond cleavage at sliding interfaces. researchgate.net

Elucidation of Reaction Mechanisms: Hydrolysis and Thermal Decomposition

Computational studies have been pivotal in clarifying the step-by-step processes of phosphate ester degradation.

The hydrolysis of phosphate esters can proceed through multiple pathways, and predicting the dominant one is a central theme in computational studies. diva-portal.org

Base-catalyzed hydrolysis typically involves the attack of a hydroxide ion (OH⁻). DFT calculations show this reaction proceeds through a pentacovalent phosphorane transition state, with the nucleophilic attack being the rate-determining step. dtic.mil

Neutral hydrolysis involves the attack of a water molecule. This process is often facilitated by additional water molecules acting as a proton shuttle, which helps to stabilize the transition state and lower the activation barrier. dtic.mil The balance between associative and dissociative pathways is delicate. For monoesters, the dianionic form is often found to react via a more dissociative pathway, while the monoanion favors an associative route. The long alkyl chain of tetracosan-1-ol would sterically hinder the backside attack required for a fully associative mechanism, but the fundamental electronic steps at the phosphorus center remain the same.

Thermal decomposition, particularly on metal or metal-oxide surfaces relevant to lubrication, is a key initiation step for the formation of protective films. ReaxFF MD simulations have shown that for trialkyl phosphates on iron oxide surfaces, decomposition is often initiated by the cleavage of the C-O bond , followed by the cleavage of the P-O bond . This process leads to the formation of surface-adsorbed alkyl groups and the subsequent polymerization of phosphate units into a polyphosphate network.

Influence of Substituent Effects and Solvent Environment on Reaction Kinetics and Energetics

The rate and energy profile of phosphate ester reactions are highly sensitive to both the chemical structure of the ester (substituent effects) and the medium in which the reaction occurs (solvent effects).

The nature of the alkyl or aryl group (the substituent) attached to the phosphate core has a profound impact on its reactivity. Computational and experimental studies have established a clear hierarchy of thermal stability.

| Substituent Type | Relative Onset Temperature for C-O Cleavage | Reasoning |

|---|---|---|

| Tertiary Alkyl | Lowest | Formation of stable tertiary carbocation intermediates. |

| Secondary Alkyl | Low | More stable carbocation intermediate than primary. |

| Primary Alkyl (Linear & Branched) | Moderate | Less stable primary carbocation. |

| Aryl | Highest | Stronger P-OAr bond due to resonance effects. |

For a long-chain primary alcohol ester like phosphoric acid;tetracosan-1-ol, the reactivity at the P-O bond would be similar to other primary alkyl phosphates. However, its long, bulky C₂₄ chain would introduce significant steric hindrance, potentially slowing down reactions that require nucleophilic attack at the phosphorus center.

The solvent environment dramatically influences hydrolysis rates. Moving from a polar protic solvent like water to a less polar or dipolar aprotic solvent can lead to massive rate accelerations, particularly for anionic species. For example, the hydrolysis of the dianion of p-nitrophenyl phosphate is accelerated by a factor of 10⁶–10⁷ in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to pure water. This is largely an entropic effect; in water, the small, highly charged dianion organizes many solvent molecules (negative entropy of solvation). In the more dissociative transition state, the charge is dispersed, releasing these solvent molecules and leading to a large positive entropy of activation. Conversely, the hydrolysis of the monoanion is slower in less polar solvents due to an increased enthalpy of activation.

Computational Studies on Interfacial Interactions and Adsorption Phenomena

The interaction of phosphate esters with surfaces is fundamental to their function as anti-wear additives and corrosion inhibitors. Computational modeling provides a molecular-level view of these adsorption processes.

MD simulations using reactive force fields (ReaxFF) show that phosphate esters like tri(n-butyl)phosphate readily chemisorb onto reactive ferrous surfaces such as α-Fe(110) and Fe₃O₄(001), even at room temperature. This adsorption is the precursor to thermal decomposition and film formation. In contrast, on passivated surfaces, such as hydroxylated amorphous iron oxide, the molecules are more likely to be physisorbed and can desorb at higher temperatures, inhibiting the formation of a protective film.

DFT calculations have been used to investigate the adsorption of phosphate ions on various substrates. A study on faujasite zeolites showed that the adsorption energy of sodium dihydrogen phosphate was significantly higher on Y-type zeolites (161 kJ/mol) compared to X-type (31.64 kJ/mol), highlighting the role of the adsorbent's structure. For a long-chain molecule like this compound, the adsorption would be a two-part process: strong chemisorption of the polar phosphate head group onto a reactive surface, and van der Waals interactions of the long tetracosanyl tail, which would likely orient itself away from the surface.

Mechanochemical Aspects of Phosphate Ester Transformations on Surfaces

Mechanochemistry describes how mechanical force can directly influence chemical reactivity. In the context of lubrication, the high shear stress between sliding surfaces provides the energy to drive chemical reactions that form protective tribofilms.

NEMD simulations have been instrumental in understanding these phenomena. researchgate.net Studies on trialkyl phosphates confined between sliding iron surfaces show that the rate of dissociative chemisorption increases exponentially with both temperature and applied stress. hw.ac.uk This stress-assisted thermal activation is a hallmark of mechanochemistry. The Bell model is often used to quantify this relationship, relating the reaction rate to the activation energy and an "activation volume," which represents the sensitivity of the reaction to pressure. hw.ac.uk

Simulations have also revealed that external electric fields can further accelerate the decomposition of phosphate esters. researchgate.net The electric field can enhance the interfacial stress and align the molecules in a way that reduces steric hindrance for nucleophilic attack, thereby lowering the activation energy for decomposition. This effect is particularly relevant for applications in electric vehicles and wind turbines where lubricants are exposed to electric fields. researchgate.net

Supramolecular Chemistry and Self Assembly of Long Chain Monoalkyl Phosphates

Principles of Amphiphilic Self-Assembly in Aqueous and Non-Aqueous Media

The self-assembly of amphiphilic molecules like tetracosyl phosphate (B84403) is a spontaneous process driven by the thermodynamic imperative to minimize unfavorable interactions between the hydrophobic alkyl chains and the surrounding solvent molecules.

In aqueous media , the primary driving force is the hydrophobic effect. Water molecules form a highly ordered, cage-like structure around the nonpolar alkyl tails, which is entropically unfavorable. To minimize this penalty, the amphiphiles aggregate, sequestering their hydrophobic tails away from water and exposing their polar phosphate headgroups to the aqueous environment. This process leads to the formation of various structures such as micelles, vesicles, or lamellar phases (bilayers).

In non-aqueous, nonpolar media , the interactions are reversed. The hydrophobic tails are readily solvated, while the polar phosphate headgroups are now the "solvophobic" component. To minimize unfavorable interactions with the nonpolar solvent, the molecules aggregate to form reverse (or inverted) micelles, where the phosphate headgroups are clustered in the core, shielded from the solvent by the outward-facing alkyl chains.

The final architecture of the self-assembled structure is determined by the geometric packing of the molecules, often predicted by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail to the cross-sectional area of the hydrophilic headgroup and the length of the tail. Different CPP values favor the formation of spherical micelles, cylindrical micelles, bilayers, or inverted structures.

Formation of Vesicular Structures and Bilayer Assemblies by Alkyl Phosphates

Long-chain monoalkyl phosphates are well-documented to form stable bilayer assemblies, which can enclose an aqueous core to form vesicles. These structures are analogous to the lipid bilayers that form the basis of biological cell membranes.

Bilayer and Lamellar Phases: In concentrated aqueous solutions, long-chain alkyl phosphates can form lamellar phases, which consist of stacked bilayers separated by layers of water. researchgate.net The formation of these ordered structures is highly dependent on factors like temperature and concentration. For instance, certain alkyl phosphate systems can transition from a coagel (a crystal-like state) to a gel phase (lamellar structure with trapped water) and then to a liquid crystalline phase as temperature increases. researchgate.net

Vesicles: Vesicles are spherical, self-enclosed structures composed of one or more concentric bilayers. They can form spontaneously when a thin film of a long-chain alkyl phosphate is hydrated or through the input of energy (e.g., sonication) to a dispersion of the amphiphile in water. The stability of these vesicles is enhanced by strong intermolecular interactions, including hydrogen bonding and ion-pairing between the phosphate headgroups at the bilayer-water interface.

Role of Alkyl Chain Length (e.g., C24) and Headgroup Interactions in Supramolecular Organization

The specific molecular architecture of tetracosyl phosphate, with its very long C24 alkyl chain, plays a crucial role in its self-assembly behavior.

Alkyl Chain Length (C24): The length of the hydrophobic tail is a dominant factor in determining the stability and order of the resulting supramolecular assembly.

Increased van der Waals Forces: The extended C24 chain leads to significantly stronger van der Waals interactions between adjacent molecules compared to shorter-chain analogues (e.g., C12 or C18). These enhanced attractive forces promote tighter packing and a higher degree of order within the assembly. researchgate.net

Higher Order and Crystallinity: Studies on self-assembled monolayers (SAMs) have shown that a higher degree of order and packing density is achieved for alkyl phosphates with chain lengths exceeding 15 carbon atoms. capes.gov.brnih.gov This is evidenced by shifts in spectroscopic signals (e.g., C-H stretching modes in PM-IRRAS) that indicate a more crystalline, all-trans conformation of the alkyl chains. capes.gov.brnih.gov For a C24 chain, this effect would be even more pronounced, leading to highly organized and stable assemblies with reduced molecular motion.

Thermal Stability: The strong intermolecular forces associated with long chains result in higher phase transition temperatures. For example, the transition from a gel to a liquid crystalline state (the melting of the alkyl chains) would occur at a higher temperature for a C24-based assembly than for a C16 or C18-based one.

Headgroup Interactions: The phosphate headgroup governs the interactions at the interface with the solvent and with neighboring molecules.

Hydrogen Bonding: The phosphate group (-PO₄H₂) is an excellent hydrogen bond donor and acceptor. This allows for the formation of extensive intermolecular hydrogen-bonding networks between adjacent headgroups, which significantly stabilizes the self-assembled structure, particularly in lamellar and vesicular phases.

Table 1: Effect of Alkyl Chain Length on Properties of Self-Assembled Monolayers

| Property | Shorter Alkyl Chains (e.g., < C15) | Longer Alkyl Chains (e.g., > C15, including C24) | Rationale | Reference |

|---|---|---|---|---|

| Packing Density | Lower | Higher | Increased van der Waals forces | capes.gov.br, nih.gov |

| Structural Order | Less ordered, more gauche defects | Higher two-dimensional crystallinity | Stronger intermolecular interactions promote all-trans chain conformation | capes.gov.br, nih.gov, researchgate.net |

| Film Thickness | Thinner | Thicker, closer to theoretical maximum | Extended chains contribute to a thicker layer | capes.gov.br, nih.gov |

| Thermal Stability | Lower | Higher | More energy required to overcome stronger van der Waals forces | researchgate.net |

Modulation of Self-Assembled Architectures by Counterions and Environmental Conditions

The self-assembled structures of tetracosyl phosphate are not static; they can be significantly altered by changes in their environment, such as the presence of counterions, pH, and temperature.

Counterion Effects: When the phosphate headgroup is ionized (negatively charged), positively charged counterions from the solution are attracted to the interface to maintain charge neutrality. The identity of these counterions can have a profound impact on the assembly. Bulky counterions (e.g., the amino acid L-arginine) can disrupt the packing of the headgroups, altering the effective headgroup area and promoting the formation of specific phases like thermodynamically stable "α-gels". researchgate.net The size and hydration shell of the counterion influence the spacing between bilayers in lamellar phases and can modulate the electrostatic repulsion between headgroups.

pH: The pH of the aqueous solution directly controls the ionization state of the phosphate headgroup. At low pH, the headgroup is fully protonated (-PO₄H₂) and neutral, minimizing electrostatic repulsion and favoring tight packing. As the pH increases, the headgroup undergoes successive deprotonations to -PO₄H⁻ and -PO₄²⁻. The resulting negative charge increases electrostatic repulsion, which can lead to a swelling of the structure, an increase in the distance between layers in a lamellar phase, or even a transition from a bilayer to a micellar structure.

Temperature: Temperature affects the kinetic energy of the molecules and the fluidity of the alkyl chains. As mentioned, increasing the temperature can induce phase transitions, such as the main transition from a well-ordered gel phase (with rigid, crystalline chains) to a disordered liquid crystalline phase (with fluid, melted chains).

Interfacial Molecular Recognition and Binding Phenomena Involving Phosphate Headgroups

The phosphate headgroup is not merely a passive hydrophilic moiety; it is an active site for molecular recognition and binding at the interface of the self-assembled structure. This is a key principle in both biological systems and the design of synthetic receptors. nih.gov

Host-Guest Interactions: The phosphate group can act as a binding site for a variety of "guest" molecules through a combination of electrostatic interactions and hydrogen bonding. nih.gov For example, positively charged molecules or functional groups, such as the guanidinium (B1211019) group found in the amino acid arginine, can form strong, specific bonds with the negatively charged phosphate headgroup. nih.gov

Metal Ion Chelation: The oxygen atoms of the phosphate group can act as ligands, chelating metal ions from the solution. This interaction is fundamental to many biological processes and is utilized in the design of biosensors. The binding of metal ions can neutralize charge, cross-link adjacent amphiphiles, and significantly alter the physical properties and stability of the assembled structure.

Selectivity: The binding at the phosphate interface can be highly selective. The specific geometry and electronic properties of the headgroup, along with the organization of the supramolecular assembly, create a unique chemical environment. This allows for discrimination between different ions and molecules in the surrounding medium. For instance, synthetic receptors have been designed where the binding affinity for phosphate is influenced by the chemical nature of the receptor's headgroup (e.g., guanidinium > thiouronium > thiourea). nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phosphoric acid;tetracosan-1-ol (Tetracosyl phosphate) |

| L-arginine |

| Guanidinium |

| Thiouronium |

Catalytic Applications and Mechanistic Insights of Phosphoric Acid Esters

Design and Synthesis of Chiral Phosphoric Acid Catalysts (e.g., BINOL-derived)

The design of effective chiral phosphoric acid catalysts is a cornerstone of modern asymmetric organocatalysis. acs.orgnih.gov These catalysts are prized for their modular and tunable structures, which allow for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol in a wide array of chemical transformations. acs.orgumich.edu A prominent and highly successful class of these catalysts is derived from the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. rsc.orgh-its.org

The synthesis of these catalysts typically involves the reaction of the corresponding chiral diol, such as BINOL, with phosphoryl chloride (POCl₃) followed by hydrolysis. The key to their catalytic efficacy lies in the chiral environment created by the bulky substituents on the BINOL framework. These substituents, often aromatic groups, create a well-defined chiral pocket that contains both the acidic proton (P-OH) and the basic phosphoryl oxygen (P=O). umich.edursc.org This bifunctional nature is crucial for the catalyst's ability to activate substrates and control the stereochemical outcome of the reaction. nih.gov

While specific synthetic routes for "Phosphoric acid;tetracosan-1-ol" as a chiral catalyst are not detailed in the available literature, one could envision its synthesis from a chiral derivative of tetracosan-1-ol. However, the inherent flexibility of a long aliphatic chain like tetracosanol might present challenges in creating a rigid and well-defined chiral pocket, which is a hallmark of successful catalysts like those derived from BINOL. The conformational flexibility could lead to a less effective transfer of chirality.

Enantioselective Transformations Catalyzed by Chiral Phosphoric Acids

Chiral phosphoric acids have proven to be remarkably versatile catalysts, enabling a broad spectrum of enantioselective transformations. acs.orgrsc.org Their ability to act as powerful Brønsted acids within a chiral environment allows for the activation of a wide range of substrates. acs.org

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a key application of chiral phosphoric acid catalysts. beilstein-journals.orgnih.gov In these reactions, a hydrogen source, typically a Hantzsch ester or a related dihydropyridine, is used to reduce a prochiral substrate, such as an imine, quinoline, or ketone, to a chiral product with high enantioselectivity. beilstein-journals.orgnih.govacs.org The catalyst activates the substrate by protonation and simultaneously interacts with the hydrogen source through hydrogen bonding, facilitating the stereoselective transfer of a hydride. nih.govacs.org This methodology has been successfully applied to the synthesis of various biologically active compounds, including tetrahydroquinolines. nih.govnih.gov

For instance, the asymmetric transfer hydrogenation of 3,3-difluoro-3H-indoles using a BINOL-derived chiral phosphoric acid and a Hantzsch ester affords the corresponding chiral difluoroindoline products in excellent yields and high optical purity. beilstein-journals.org

Friedel-Crafts Alkylation and Diels-Alder Reactions

Chiral phosphoric acids are also highly effective catalysts for enantioselective Friedel-Crafts alkylations and Diels-Alder reactions. researchgate.netacs.orgrsc.org In Friedel-Crafts reactions, the catalyst activates an electrophile, such as an imine or an enecarbamate, through protonation, rendering it more susceptible to nucleophilic attack by an aromatic ring like indole (B1671886) or pyrrole. acs.orgpsu.edu This approach allows for the synthesis of enantioenriched products bearing new carbon-carbon bonds. rsc.org The reaction's success often depends on the careful selection of the catalyst's substituents to create a suitable chiral environment for the reacting partners. acs.org

Similarly, in Diels-Alder reactions, the chiral phosphoric acid can act as a Lewis acid mimic, activating the dienophile through hydrogen bonding and facilitating its cycloaddition with a diene in a stereocontrolled manner.

Multi-Component Reactions and Cascade Processes

The ability of chiral phosphoric acids to orchestrate complex transformations is highlighted by their application in multi-component reactions and cascade processes. nih.govthieme-connect.comresearchgate.netsci-hub.se These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. sci-hub.se

A notable example is the atroposelective three-component cascade reaction of 2,3-diketoesters, aromatic amines, and 1,3-cyclohexanediones, catalyzed by a chiral spirocyclic phosphoric acid, to produce axially chiral N-arylindoles with high enantioselectivity. nih.govthieme-connect.comresearchgate.net In such cascade reactions, the catalyst can play multiple roles, directing the stereochemical outcome of several sequential steps. nih.govacs.org

Mechanistic Models of Catalytic Action: Brønsted Acidity and Hydrogen Bonding

The catalytic prowess of chiral phosphoric acids stems from their unique ability to engage in specific noncovalent interactions with substrates, primarily through Brønsted acidity and hydrogen bonding. acs.orgrsc.orgumich.edu The acidic proton of the phosphate (B84403) group can protonate a basic site on the substrate, thereby activating it as an electrophile. rsc.orgrsc.org Simultaneously, the basic phosphoryl oxygen can act as a hydrogen bond acceptor, organizing the substrate and other reactants within the chiral pocket of the catalyst. rsc.orgnih.gov

This bifunctional activation is a key feature of many reactions catalyzed by chiral phosphoric acids. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition state structures and confirming the importance of these dual hydrogen-bonding interactions in achieving high stereoselectivity. rsc.orgrsc.orgacs.org In some cases, where the substrate lacks a site for hydrogen bonding, stereocontrol is believed to occur through ion-pairing interactions between the anionic catalyst and a cationic substrate. acs.orgrsc.org

Stereocontrol Strategies in Asymmetric Catalysis with Phosphate Derivatives

Achieving high levels of stereocontrol is the ultimate goal in asymmetric catalysis. With chiral phosphoric acids, several strategies are employed to maximize enantioselectivity. The primary strategy involves the judicious modification of the catalyst's structure. acs.orgnih.gov By altering the substituents at the 3 and 3' positions of the BINOL backbone, for example, the size and shape of the chiral pocket can be precisely tuned to accommodate a specific substrate and favor the formation of one enantiomer over the other. acs.orgumich.edu

Another important factor is the reaction conditions, including the solvent, temperature, and concentration, which can significantly influence the enantiomeric excess of the product. h-its.org Mechanistic studies have revealed that in some cases, the catalyst can exist in monomeric or dimeric forms, which may lead to different or even opposite enantioselectivities. h-its.org Controlling this equilibrium can be a powerful tool for enhancing stereoselectivity. h-its.org Furthermore, the principle of dynamic kinetic resolution can be applied, where a racemic starting material is converted into a single enantiomer of the product. nih.gov

The following table provides a summary of representative enantioselective transformations catalyzed by chiral phosphoric acids, highlighting the catalyst used, the type of reaction, and the achieved enantioselectivity.

| Catalyst Type | Reaction | Substrate(s) | Product | Enantiomeric Excess (ee) | Reference |

| BINOL-derived Phosphoric Acid | Asymmetric Transfer Hydrogenation | 3,3-difluoro-2-(phenylethynyl)-3H-indole, Hantzsch ester | Chiral difluoroindoline | up to 98% | beilstein-journals.org |

| Spirocyclic Phosphoric Acid | Three-Component Cascade Reaction | 2,3-diketoesters, aromatic amines, 1,3-cyclohexanediones | Axially chiral N-arylindole | up to 99% | nih.govthieme-connect.comresearchgate.net |

| BINOL-derived Phosphoric Acid | Friedel-Crafts Alkylation | Indole, N-acyl imine | Chiral 3-substituted indole | up to 99% | acs.orgrsc.org |

| BINOL-derived Phosphoric Acid | Consecutive Cyclization/Reduction | 2-Aminochalcone, Hantzsch ester | Chiral tetrahydroquinoline | up to 99% | nih.gov |

Table 1: Examples of Enantioselective Transformations Catalyzed by Chiral Phosphoric Acids

Advanced Materials Science Applications of Long Chain Alkyl Phosphates

Surface Modification and Functionalization of Inorganic Substrates

Long-chain alkyl phosphates, such as tetracosyl phosphate (B84403), are pivotal in modifying the surface properties of inorganic materials. They form self-assembled monolayers (SAMs) that alter the interfacial characteristics of substrates like metal oxides, enhancing their functionality for advanced applications.

Adsorption Mechanisms on Metal Oxides (e.g., Titanium, Hydroxyapatite)

The adsorption of alkyl phosphates onto metal oxide surfaces is a critical process for creating stable, functional coatings. On titanium (Ti) and its native oxide (TiO2), the phosphate headgroup of the molecule readily anchors to the surface. This interaction typically involves the replacement of surface hydroxyl groups, forming strong covalent or ionic bonds between the phosphorus atom and the titanium atoms on the substrate. jnanoworld.comutah.edu This robust anchoring is fundamental to the stability of the resulting organic layer. The process is effective for various titanium-based particles, including nanoparticles and nanotubes, where the phosphate group anchors to active sites on the TiO2 surface. jnanoworld.com

Similarly, on hydroxyapatite (B223615) (HAp), a calcium phosphate mineral that is the primary component of bone and teeth, alkyl phosphates demonstrate strong adsorption. The phosphate headgroup can interact with the calcium ions on the HAp surface, leading to the formation of stable alkyl phosphate layers. researchgate.netnih.gov The adsorption mechanism can be complex, involving not just chemisorption but also physisorption, especially on high-surface-area HAp powders. mdpi.com Studies on inositol (B14025) phosphate (IP6) adsorption on HAp show that the interaction can be described by different models, such as the Langmuir model for commercial HAp (suggesting monolayer chemisorption) and the Freundlich model for high-surface-area HAp (suggesting multilayer adsorption on a heterogeneous surface). mdpi.com This modification can alter the surface energy and subsequent biological interactions.

Impact of Alkyl Chain Length on Surface Coating Properties and Crystallization

The length of the alkyl chain, such as the C24 chain in tetracosyl phosphate, plays a crucial role in determining the quality and properties of the surface coating. Research on a series of alkyl phosphates (from C10 to C18) on titanium oxide surfaces has shown that longer chains lead to more ordered and densely packed SAMs. nih.govcapes.gov.br

Key findings indicate that:

Order and Packing: Alkyl chains longer than 15 carbons produce SAMs with a higher degree of two-dimensional crystallinity. nih.govcapes.gov.br This increased order is due to stronger van der Waals interactions between the longer adjacent alkyl chains, which promote a more upright and tightly packed arrangement.

Surface Energy: The formation of well-ordered SAMs with long alkyl chains results in highly hydrophobic surfaces, characterized by high water contact angles and low contact angle hysteresis. nih.gov

Crystallization and Growth: Studies on alkyltrichlorosilane SAMs, including those with tetracosyl (C24) chains, reveal that the growth behavior and the time constant for monolayer formation are dependent on the chain length. rsc.org Longer chains can influence the aggregation and growth model of the monolayer.

Biological Interface: When used to modify titanium surfaces for biomedical applications, the alkyl chain length influences subsequent biological events. For instance, the deposition of hydroxyapatite from simulated body fluid was found to be dependent on the chain length of alkylphosphonic acid SAMs, with a 16-carbon chain being the most effective among those tested (C3, C6, C16). nih.gov This suggests that the well-ordered, hydrophobic surface created by longer chains provides a more favorable template for nucleation and growth of mineral layers.

| Alkyl Chain Length | Monolayer Order | Packing Density | Water Contact Angle | Film Thickness (Ellipsometry) |

|---|---|---|---|---|

| C10 (Decyl) | Lower | Lower | Lower | Less than expected for full monolayer |

| C12 (Dodecyl) | Intermediate | Intermediate | Intermediate | - |

| C16 (Hexadecyl) | Higher | Higher | Higher | Close to theoretical value |

| C18 (Octadecyl) | Highest | Highest | Highest | Close to theoretical value |

Role in Bioceramic Precursors and Bone Tissue Engineering Materials

Long-chain alkyl phosphates are instrumental in the development of advanced bioceramics and materials for bone tissue engineering. Their ability to interact with and modify calcium phosphate minerals is key to this role.

Calcium alkyl phosphates, including those with butyl, octyl, and dodecyl chains, have been synthesized and studied as precursors for biphasic calcium phosphate ceramics (composed of calcium pyrophosphate and tricalcium phosphate). mdpi.comresearchgate.net Upon thermal treatment, these organo-calcium phosphate compounds transform into purely inorganic bioceramic phases. The lamellar, brick-like morphology of the alkyl phosphate particles can lead to denser and tougher ceramics after firing. mdpi.com

In bone tissue engineering, modifying the surface of materials like titanium or existing hydroxyapatite is crucial for controlling cellular response and promoting tissue integration. nih.govnih.govmdpi.com The grafting of alkylphosphonates or the adsorption of alkyl phosphates onto HAp can modify its surface properties, for example, by creating mesoporous structures with very high specific surface areas. researchgate.netosti.gov These modifications can enhance the material's interaction with biological molecules and cells. Amorphous calcium phosphate (ACP), often a precursor to crystalline HAp in biomineralization, is also a key component in some calcium phosphate cements and bone repair materials where surface modifications can play a role. nih.govmdpi.comresearchgate.net

Integration into Hybrid Nanomaterials (e.g., Carbon Nanotube Composites)

The unique properties of carbon nanotubes (CNTs) can be harnessed more effectively by functionalizing their surfaces to ensure proper dispersion and interfacing with other materials. Long-chain phosphate esters are effective agents for the non-covalent functionalization of multi-walled carbon nanotubes (MWCNTs). scirp.orgunipa.it

This functionalization relies on physical adsorption, such as π-π stacking and van der Waals interactions, between the phosphate ester molecules and the CNT sidewalls. This approach has several advantages:

Improved Dispersion: It allows for the creation of stable dispersions of MWCNTs in solvents like chloroform, which is crucial for processing these materials into composites. scirp.orgunipa.it

Preservation of Properties: Non-covalent functionalization preserves the intrinsic electronic structure and properties of the CNTs, which can be damaged by covalent methods. unipa.it

Enhanced Thermal Stability: The resulting hybrid materials, where phosphate esters are adsorbed onto MWCNTs, have shown an increase in decomposition temperature compared to the original, pristine nanotubes. scirp.orgunipa.it

Other studies have explored the covalent functionalization of CNTs using free-radical reactions with phosphonates, which also results in significantly improved thermal stability, making these composites promising as flame retardant additives. nih.govsemanticscholar.org Hydrothermal synthesis methods have also been used to create phosphate-functionalized CNT-carbon composites for applications like supercapacitors. nih.gov

Tribological Performance and Antiwear Mechanisms of Phosphate Esters in Lubrication

Phosphate esters, including long-chain alkyl variants, are well-established as highly effective antiwear (AW) and extreme pressure (EP) additives in lubricants for over half a century. mdpi.compatsnap.com Their primary function is to prevent direct metal-to-metal contact under boundary lubrication conditions, thereby reducing friction and wear.

The antiwear mechanism involves a chemical reaction between the phosphate ester and the metallic surface (typically iron or steel) at elevated temperatures and pressures generated at asperity contacts. This process forms a protective tribofilm. unpchemicals.comacs.org

The key steps in the mechanism are:

Adsorption: The polar phosphate ester molecules are first adsorbed onto the metal oxide layer of the surface. unpchemicals.com

Reaction: Under the stress and heat of friction, the ester undergoes decomposition. This can involve the hydrolysis of the ester, releasing phosphoric acid which then reacts with the iron oxide surface. precisionlubrication.com

Film Formation: A complex, durable surface film is formed. This tribofilm is often described as a glassy or polymeric iron phosphate/polyphosphate layer. acs.orgprecisionlubrication.comnih.gov This film has a lower shear strength than the base metal, allowing it to be sacrificially worn away, protecting the underlying surfaces.

The structure of the alkyl group influences performance. While early studies favored trialkyl phosphates with shorter chains for their higher reactivity, they were often limited to milder conditions. mdpi.com Longer alkyl chains can affect solubility in the base oil and the properties of the resulting tribofilm. google.com For example, in conveyor lubricants, phosphate esters with C12 to C20 alkyl chains have been found to be effective. google.com

| Property | Description |

|---|---|

| Function | Antiwear (AW), Extreme Pressure (EP), Friction Modifier, Rust Inhibitor |

| Mechanism | Chemical reaction with metal surface to form a protective tribofilm |

| Tribofilm Composition | Typically iron phosphate, iron polyphosphate, and organophosphate oligomers |

| Activation | Requires elevated temperature and pressure at asperity contacts |

| Effect of Alkyl Group | Influences solubility, reactivity, and thermal stability |

Environmental and Biogeochemical Pathways of Alkyl Phosphates

Occurrence and Distribution of Alkyl Phosphates in Environmental Compartments

Phosphoric acid;tetracosan-1-ol is a naturally occurring organophosphate. Its presence in the environment is intrinsically linked to the distribution of its parent alcohol, tetracosan-1-ol. Tetracosan-1-ol, a very long-chain fatty alcohol (VLCFA), is a significant component of plant cuticular waxes. nih.govnih.govfrontiersin.org These waxes form a protective layer on the outer surfaces of leaves, fruits, and stems of terrestrial plants. researchgate.net

Sources in nature are widespread. Tetracosan-1-ol has been identified in various plants, including grape seeds, evening primrose, wheat straw, and the flowers of Arabian jasmine. nih.govebi.ac.uk It is also found in the leaf waxes of plants like Brussels sprouts and potatoes, and is a component of a natural mixture of alcohols known as policosanol, which is extracted from sources like sugar cane wax and beeswax. gerli.comthegoodscentscompany.com Emission rates from green and dead leaf composites have been measured at 470 µg/g and 240 µg/g, respectively. nih.gov

Given these sources, the primary environmental compartments for tetracosanol and its phosphate (B84403) esters are terrestrial. It is introduced into soils and sediments through the decomposition of plant litter. In these compartments, it becomes part of the soil organic matter. Subsequent runoff from these terrestrial environments can then transport the compound into aquatic systems, including rivers, lakes, and eventually marine sediments. While many synthetic, shorter-chain alkyl phosphates are monitored as environmental pollutants, the natural occurrence of long-chain variants like tetracosanol phosphate means they are an inherent part of the organic phosphorus pool in many ecosystems. nih.gov

Biogeochemical Cycling of Phosphorus and Alkyl Phosphate Integration

The biogeochemical cycling of phosphorus is distinct from other major nutrient cycles (like carbon or nitrogen) because it lacks a significant atmospheric or gas phase. nih.gov Phosphorus is primarily found in rocks and sediments as phosphate ions (PO₄³⁻). nih.gov Weathering of these rocks slowly releases phosphate into soils and water, where it can be taken up by organisms. nih.gov

This compound, as an organic phosphate ester, represents a component of the biological loop within the broader phosphorus cycle. Its integration follows these key steps:

Immobilization: Plants absorb inorganic phosphate from the soil and, through metabolic processes, incorporate it into organic molecules. The biosynthesis of tetracosanol and its subsequent phosphorylation to form this compound is a form of phosphorus immobilization within plant biomass. nih.govfrontiersin.org

Deposition: When plants die and decompose, these organic phosphorus compounds are deposited into the soil. nih.gov Here, they contribute to the complex pool of soil organic phosphorus.

Mineralization: This organic phosphorus is not directly available to most organisms. It must be converted back to inorganic phosphate through mineralization. This process is largely mediated by microorganisms that produce extracellular enzymes, such as phosphatases, which cleave the phosphate group from the organic molecule. nih.gov this compound serves as a substrate for these enzymes.

Re-Uptake: The released inorganic phosphate can then be taken up by plants and microbes, re-entering the biological cycle, or it can become adsorbed to soil particles. nih.gov

Therefore, long-chain alkyl phosphates like tetracosanol phosphate act as a temporary reservoir of phosphorus, linking the living biomass to the soil organic phosphorus pool and playing a role in the localized turnover of this essential nutrient.

Biodegradation and Biotransformation Mechanisms of Long-Chain Alkyl Phosphates

The breakdown of this compound in the environment is primarily a biological process driven by microbial activity. The molecule consists of two main parts: a long, hydrophobic alkyl chain (tetracosanol) and a hydrophilic phosphate group. Biodegradation proceeds by targeting these two components.

The key mechanism for the initial breakdown is enzymatic hydrolysis of the phosphate ester bond. This reaction is catalyzed by a class of enzymes called phosphatases, which are widespread in microbial communities. nih.govnih.gov Studies on alkaline phosphatase, a model enzyme, demonstrate that it effectively hydrolyzes a wide range of phosphate monoesters. The enzyme's action involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of inorganic phosphate and the alcohol. nih.govnih.gov This process makes the phosphorus available as a nutrient for the microbes.

Analytical Methodologies for Environmental Monitoring and Speciation of Alkyl Phosphates

Detecting and quantifying specific long-chain alkyl phosphates like this compound in complex environmental matrices such as soil or water requires sophisticated analytical techniques. A multi-step approach is generally necessary, involving extraction, separation, and detection.

Future Research Directions and Translational Opportunities

Rational Design of Next-Generation Long-Chain Alkyl Phosphate (B84403) Materials for Specific Applications

The tailored design of long-chain alkyl phosphate materials is a burgeoning field of research with the potential to yield materials with precisely defined properties. By systematically modifying the molecular architecture of these compounds, scientists can fine-tune their functionality for a wide array of specific applications.

One of the key areas of focus is the development of novel surfactants and emulsifiers. Long-chain alkyl phosphates are known for their utility as surfactants, lubricants, dispersants, and emulsifiers. google.com Future research will likely involve the synthesis of alkyl phosphates with branched alkyl groups to create materials with lower melting points and enhanced dispersibility. google.com The strategic combination of branched and unbranched alkyl radicals within the phosphate structure is another promising avenue, potentially leading to superior performance in cosmetic and pharmaceutical emulsions. google.com

Furthermore, the self-assembling properties of single-chain amphiphiles like mono-N-dodecyl phosphate (DDP) are being investigated for the creation of model protocellular compartments. researchgate.net The ability of these molecules to form vesicles that are responsive to pH changes opens up possibilities for drug delivery systems and in studying the origins of life. researchgate.net The stability and formation of these vesicles can be further enhanced by the addition of co-surfactants such as 1-dodecanol (B7769020) (DDOH), particularly in alkaline conditions. researchgate.net

The development of advanced catalysts is another exciting frontier. The integration of organic and inorganic components in hybrid materials can lead to catalysts with synergistic properties. mdpi.com Understanding the cooperative action between different functional groups is crucial for the rational design of these hybrid catalysts, which could feature additional components like metal nanoparticles. mdpi.com

Integration of Advanced Computational Methodologies with Experimental Approaches in Phosphate Ester Research

The synergy between computational modeling and experimental research is poised to accelerate the discovery and optimization of phosphate esters. rsc.orgresearchgate.net Computational methods offer a powerful lens through which to examine the intricate mechanisms of reactions involving phosphate esters, such as hydrolysis, which is fundamental to many biological processes. rsc.orgresearchgate.net

Historically, the mechanisms of both enzymatic and non-enzymatic phosphate ester reactions have been a subject of debate due to their complexity. rsc.orgresearchgate.net Advanced computational techniques can help to distinguish between multiple possible reaction pathways, providing clarity where experimental methods alone may fall short. rsc.orgresearchgate.net For instance, computational modeling has been instrumental in understanding the hydrolysis of compounds like p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (B86663) (pNPS), which serve as models for phosphoryl and sulfuryl transfer reactions. rsc.org

A variety of computational methodologies are being applied to investigate the behavior of phosphate esters. These range from classical molecular dynamics simulations to ab initio quantum mechanical calculations and tight-binding density functional theory (DFT) simulations. researchgate.net These tools are not only used to study reaction mechanisms but also to predict the properties and behavior of new materials. For example, nonequilibrium molecular dynamics (NEMD) simulations are being used to study the decomposition of phosphate esters under confinement, which is relevant to their application as lubricants. researchgate.net

The empirical valence bond (EVB) approach is another powerful computational tool that allows for the study of chemical reactivity within a quantum mechanical framework at a relatively low computational cost. rsc.org This efficiency enables the extensive conformational sampling required to obtain accurate free energy calculations, which are crucial for understanding enzyme catalysis. rsc.org

Exploration of Novel Catalytic and Supramolecular Functions of Long-Chain Phosphate Esters

The unique molecular structure of long-chain phosphate esters, with their polar head group and nonpolar tail, makes them ideal candidates for a range of novel catalytic and supramolecular applications. Their ability to self-assemble into organized structures is at the heart of their potential in these areas.

In the realm of catalysis, long-chain alkyl phosphates can act as structure-directing agents (SDAs) in the synthesis of porous materials. mdpi.com For instance, negatively charged surfactants like long-chain alkyl phosphates can be used to template the formation of silica-based organic-inorganic hybrid catalysts. mdpi.com These materials can exhibit unique catalytic properties due to the synergistic interaction between the organic and inorganic components. mdpi.com

The self-assembly of long-chain alkyl phosphates into vesicles and other supramolecular structures is a key area of exploration. researchgate.netresearchgate.net These assemblies can encapsulate other molecules, making them promising for applications in drug delivery and as microreactors. The formation of multilamellar giant vesicles from crude mixtures of prebiotically plausible amphiphiles highlights the potential of these molecules in the study of early life and the development of protocells. researchgate.netresearchgate.net The stability and properties of these vesicles can be influenced by factors such as pH and the presence of co-surfactants, allowing for a degree of control over their behavior. researchgate.net

Expanding the Scope of Materials Applications in Emerging Technologies

The versatile properties of long-chain alkyl phosphates are driving their application in a variety of emerging technologies. Their utility extends beyond traditional uses as surfactants and lubricants to more advanced applications in materials science and biotechnology.

One significant area of application is in the formulation of advanced lubricants. Long-chain alkyl phosphates and amine phosphates are used as rust inhibitors in lubricants, forming a protective barrier on metal surfaces to prevent corrosion. scribd.com The development of alkyl phosphates with branched alkyl groups is leading to lubricants with improved low-temperature performance. google.com

In the field of biotechnology and medicine, phosphate esters play a crucial role in prodrug design. sciensage.info By attaching a phosphate group to a drug molecule, its solubility and bioavailability can be improved. sciensage.info The phosphate ester is then cleaved by enzymes in the body to release the active drug. sciensage.info

Furthermore, the use of long-chain alkyl phosphates in the creation of novel biomaterials is a rapidly growing field. Their ability to modify the surface of inorganic materials is being explored for applications such as improving the biocompatibility of medical implants. researchgate.net The self-assembling nature of these molecules is also being harnessed to create new types of soft materials with potential applications in tissue engineering and regenerative medicine.

Q & A

Q. How can phosphoric acid and tetracosan-1-ol be synthesized and purified for laboratory use?

Methodological Answer: Synthesis of phosphoric acid typically involves thermal processes or wet chemical methods, such as reacting phosphorus pentoxide with water. For tetracosan-1-ol (a C24 fatty alcohol), Fischer-Tropsch synthesis or catalytic hydrogenation of fatty acids may be employed. Purification methods include:

- Crystallization : Slow cooling of solutions to isolate high-purity crystals .

- Membrane Separation : Acid-stable nanofiltration membranes (e.g., layer-by-layer assemblies) for phosphoric acid purification, achieving >95% impurity removal .

- Electromagnetic Purification : Used for high-purity phosphoric acid in electronic applications, removing metallic impurities via magnetic fields .

Q. What analytical methods are recommended for quantifying phosphoric acid and tetracosan-1-ol in mixed systems?

Methodological Answer:

- HPLC with Refractive Index Detection : For phosphoric acid quantification, using LiChropur™-grade acid (85%) as a mobile phase modifier .

- X-ray Tomographic Microscopy : Quantifies phosphoric acid distribution in composite materials (e.g., fuel cells) with spatial resolution <1 µm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : For tetracosan-1-ol, derivatize with BSTFA to improve volatility and detect at m/z 299 (C24 backbone) .

Q. How does phosphoric acid interact with organic matrices, and what experimental controls are essential?

Methodological Answer: Phosphoric acid can hydrolyze esters or catalyze dehydration reactions. To mitigate interference:

- pH Buffering : Use citrate-phosphate buffers to stabilize reaction conditions .

- Blank Controls : Run parallel experiments without phosphoric acid to isolate its effects .

- Spectroscopic Monitoring : Track real-time interactions via FTIR (e.g., P=O stretching at 1200 cm⁻¹) .

Advanced Research Questions

Q. What advanced techniques validate the stability of tetracosan-1-ol in phosphoric acid-containing systems?

Methodological Answer:

- Accelerated Aging Studies : Expose samples to 60°C/75% RH for 30 days, monitoring degradation via NMR (e.g., loss of –OH peaks at δ 1.25 ppm) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, using activation energy (Ea) derived from DSC data .

- Synchrotron SAXS : Resolve nanoscale structural changes in lipid-phosphoric acid complexes .

Q. How can researchers resolve contradictions in phosphoric acid stability data under varying experimental conditions?

Methodological Answer:

- Meta-Analysis Framework : Aggregate datasets using PRISMA guidelines, stratifying by temperature, concentration, and matrix type .

- Controlled Replication : Design multi-lab studies with standardized protocols (e.g., ISO 17025) to isolate variables .

- Theoretical Reconciliation : Apply density functional theory (DFT) to model acid dissociation constants (pKa) under non-ideal conditions .

Q. What methodologies optimize the co-crystallization of phosphoric acid with tetracosan-1-ol for material science applications?

Methodological Answer:

- Solvent Screening : Test binary solvents (e.g., water/ethanol) using Hansen solubility parameters to maximize crystal yield .

- In Situ XRD : Monitor crystal lattice formation (e.g., monoclinic vs. orthorhombic phases) during slow evaporation .

- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of co-crystallization via calorimetry .

Q. How can advanced purification techniques improve the purity of phosphoric acid for high-temperature applications?

Methodological Answer:

- Electrodialysis : Remove ionic impurities (e.g., Fe³⁺, SO₄²⁻) using ion-exchange membranes at 80°C .

- Subcritical Water Extraction : Purify tetracosan-1-ol at 200°C/50 bar, achieving >99.5% purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate purity by detecting trace contaminants at ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.